

Discovery and development of NNC 63-0532

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Compound of Interest						
Compound Name:	Nnc 63-0532					
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An In-Depth Technical Guide to **NNC 63-0532**: A Potent Nociceptin/Orphanin FQ Receptor Agonist

Introduction

NNC 63-0532 is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] This centrally active compound has emerged as a critical research tool for elucidating the physiological and pathological roles of the N/OFQ system, which is implicated in a range of processes including pain modulation, anxiety, and drug addiction.[1] Developed through the chemical modification of the moderately potent but non-selective lead compound, spiroxatrine, NNC 63-0532 exhibits significantly improved affinity and selectivity for the NOP receptor. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and experimental protocols related to NNC 63-0532.

Chemical Properties

Property	Value
IUPAC Name	(8-Naphthalen-1-ylmethyl-4-oxo-1-phenyl-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid methyl ester
Molecular Formula	C27H29N3O3
Molecular Weight	443.54 g/mol
CAS Number	250685-44-0



Pharmacological Data Receptor Binding Affinity

The binding affinity of **NNC 63-0532** for the human NOP receptor and other selected receptors was determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) values are summarized below.

.9 - 22 ~19-fold
-10 fold
22 ~19-10lu
54 ~55-fold
32 ~29-fold
14 ~18-fold
9 ~15-fold
1

Data sourced from

Thomsen & Hohlweg

(2000).

Functional Activity

The functional activity of **NNC 63-0532** was assessed in cellular assays measuring the modulation of second messenger systems and G-protein activation.



Assay	Receptor	Cell Line	Measured Effect	Potency (EC50/IC50, nM)	Efficacy (% of max)
[³⁵S]-GTPγS Binding	NOP (ORL-1)	внк	Stimulation	305 ± 26	95 ± 4
cAMP Accumulation	NOP (ORL-1)	внк	Inhibition	109 ± 11	98 ± 3
[³⁵ S]-GTPγS Binding	μ-opioid	СНО	Stimulation	>10,000	-
Cytosensor Microphysiom eter	Dopamine D2s	СНО	Antagonism	2830	-
Data sourced from Thomsen & Hohlweg (2000).					

Experimental ProtocolsRadioligand Binding Assays

Objective: To determine the binding affinity (Ki) of NNC 63-0532 for various receptors.

General Protocol:

- Membrane Preparation: Membranes were prepared from baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells stably expressing the human receptor of interest (NOP, μ-opioid, κ-opioid, D_{2s}, D₃, or D_{4.4}).
- Incubation: Cell membranes were incubated with a specific radioligand (e.g., [³H]-Nociceptin for NOP) and various concentrations of the test compound (NNC 63-0532).
- Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.



- Quantification: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.
- Data Analysis: IC₅₀ values (concentration of compound that inhibits 50% of specific binding)
 were determined by non-linear regression analysis. Ki values were calculated from the IC₅₀
 values using the Cheng-Prusoff equation.

[35S]-GTPyS Binding Assay

Objective: To assess the functional agonist activity of **NNC 63-0532** at G-protein coupled receptors.

Protocol:

- Membrane Incubation: Membranes from cells expressing the receptor of interest were incubated with GDP, the non-hydrolyzable GTP analog [35S]-GTPγS, and varying concentrations of **NNC 63-0532**.
- Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]-GTPγS
 on the Gα subunit.
- Separation: The reaction was terminated, and bound [35S]-GTPyS was separated from unbound by filtration.
- Quantification: The amount of membrane-bound [35S]-GTPyS was measured using a scintillation counter.
- Data Analysis: EC₅₀ values (concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) were determined by fitting the data to a sigmoidal dose-response curve.

CAMP Accumulation Assay

Objective: To measure the functional effect of NNC 63-0532 on adenylyl cyclase activity.

Protocol:

• Cell Culture: BHK cells expressing the human NOP receptor were cultured to confluency.



- Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
- Stimulation: Cells were stimulated with forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of NNC 63-0532.
- Lysis and Quantification: The reaction was stopped, cells were lysed, and the intracellular cAMP concentration was determined using a competitive protein binding assay or an immunoassay.
- Data Analysis: IC₅₀ values (concentration of agonist that inhibits 50% of the forskolinstimulated cAMP accumulation) were calculated.

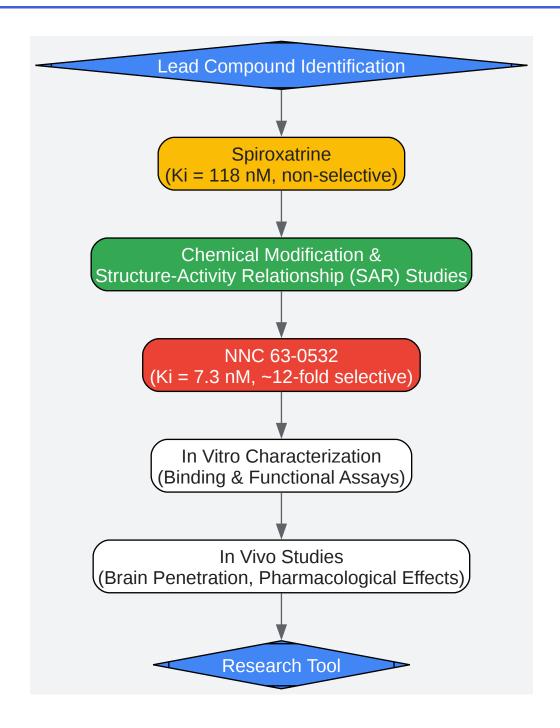
Visualizations



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Caption: NOP receptor signaling pathway activated by NNC 63-0532.





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Caption: Discovery workflow of NNC 63-0532 from its lead compound.

Conclusion

NNC 63-0532 is a well-characterized, potent, and selective non-peptide agonist of the NOP receptor. Its development has provided the scientific community with an invaluable tool to investigate the complex roles of the N/OFQ system. The detailed pharmacological data and



experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of opioid research and related areas. The brain-penetrating properties of **NNC 63-0532** further enhance its utility for in vivo studies aimed at understanding the central effects of NOP receptor activation.

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References

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